4-cyclopentyl-N-1-naphthyl-1-piperazinecarboxamide
Overview
Description
4-cyclopentyl-N-1-naphthyl-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.199762429 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-Proliferative Properties
The compound 4-cyclopentyl-N-1-naphthyl-1-piperazinecarboxamide, as part of the benzochromene derivatives family, was synthesized through a three-component reaction involving arylaldehyde, malononitrile, and 2-naphthol. This synthesis utilized 1,4-bis(4-ferrocenylbutyl)piperazine as a novel catalyst. The synthesized derivatives demonstrated significant cytotoxic potencies against HT-29 cells, particularly the compound 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c), which showcased potent cytotoxic activity via induction of cell cycle arrest in the sub-G1 phase and apoptosis. The RT-PCR analysis revealed a down-regulation of Bcl-2 expression and up-regulation of Bax, caspase-3, -8, and -9 genes, suggesting a caspase-dependent apoptosis mechanism in colorectal cancer cell lines. This indicates the potential of such compounds, including this compound derivatives, in chemotherapeutic applications for colon cancer treatment (Ahagh et al., 2019).
Supramolecular Assemblies and Network Formation
Piperazine derivatives, including compounds similar to this compound, have been utilized in the formation of supramolecular assemblies. These assemblies were constructed using piperazine with various dicarboxylic and hydroxy-carboxylic acids, resulting in multiple supramolecular networks. The study of these assemblies revealed diverse structural formations, such as three-dimensional networks and one-dimensional hydrogen-bonded chain-based structures, showcasing the versatility of piperazine derivatives in constructing complex molecular architectures (Chen & Peng, 2008).
Antimicrobial Applications
The antimicrobial potential of naphthalimide aminothiazoles, which are structurally related to this compound, was explored, revealing significant inhibitory activity against various bacteria and fungi. Notably, the piperazine derivative within this series exhibited superior antibacterial activity against MRSA and Escherichia coli. This suggests that derivatives of this compound could be explored further for their potential antimicrobial properties, contributing to the development of new therapeutic agents against resistant microbial strains (Chen et al., 2017).
Properties
IUPAC Name |
4-cyclopentyl-N-naphthalen-1-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(21-19-11-5-7-16-6-1-4-10-18(16)19)23-14-12-22(13-15-23)17-8-2-3-9-17/h1,4-7,10-11,17H,2-3,8-9,12-15H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBSRWQOXWDAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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